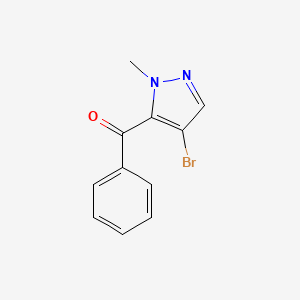![molecular formula C18H12Br2ClNO3S2 B3825884 N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B3825884.png)
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide
Vue d'ensemble
Description
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide, also known as BSO, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. BSO is a potent inhibitor of glutathione synthesis, which has led to its investigation as a potential treatment for cancer and other diseases.
Mécanisme D'action
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide works by inhibiting the synthesis of glutathione, which is an important antioxidant molecule in cells. Glutathione plays a critical role in protecting cells from oxidative damage and maintaining cellular homeostasis. By inhibiting glutathione synthesis, N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide increases the sensitivity of cancer cells to radiation and chemotherapy.
Biochemical and Physiological Effects:
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the sensitivity of cancer cells to radiation and chemotherapy, as well as to induce apoptosis (programmed cell death) in cancer cells. N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide has also been shown to decrease the levels of glutathione in cells, which can lead to oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide in lab experiments is its potent inhibition of glutathione synthesis, which allows for the study of the role of glutathione in cellular processes. However, one limitation of using N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide. One area of interest is the development of N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide in combination with other therapeutic agents to improve cancer treatment outcomes. Additionally, further investigation into the role of glutathione in cellular processes may lead to new insights into the mechanisms of disease and potential therapeutic targets.
Applications De Recherche Scientifique
N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Its ability to inhibit glutathione synthesis has been shown to increase the sensitivity of cancer cells to radiation and chemotherapy. N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide has also been investigated for its potential use in the treatment of other diseases, such as sickle cell disease and HIV.
Propriétés
IUPAC Name |
N-[bis(4-bromophenyl)-oxo-λ6-sulfanylidene]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2ClNO3S2/c19-13-1-7-16(8-2-13)26(23,17-9-3-14(20)4-10-17)22-27(24,25)18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEUYNWIQBHUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-bromophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



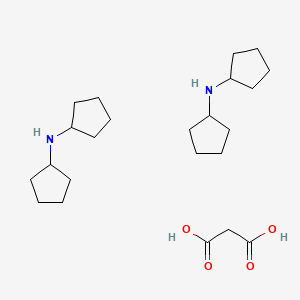


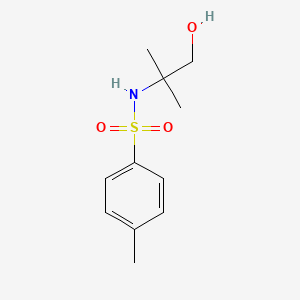
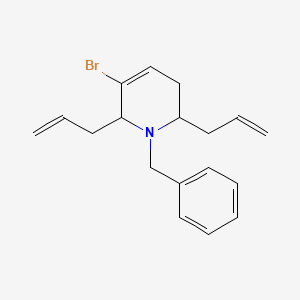
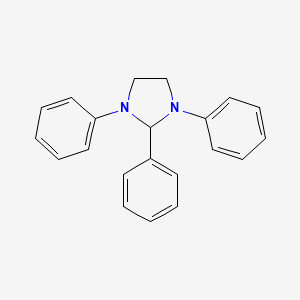

![2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol](/img/structure/B3825855.png)
![1-amino-3-[2-(4-morpholinyl)ethoxy]-2-propanol dihydrochloride](/img/structure/B3825859.png)
amino]-2-propanol dihydrochloride](/img/structure/B3825866.png)
![6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde dioxime](/img/structure/B3825880.png)
![N-[bis(4-methylphenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B3825889.png)

